molecular formula C6H3BClF4K B13467574 Potassium (5-chloro-2-fluorophenyl)trifluoroborate

Potassium (5-chloro-2-fluorophenyl)trifluoroborate

Cat. No.: B13467574
M. Wt: 236.44 g/mol
InChI Key: GIGJEISOSUAPRP-UHFFFAOYSA-N
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Description

Potassium (5-chloro-2-fluorophenyl)trifluoroboranuide is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in various chemical reactions, especially in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium (5-chloro-2-fluorophenyl)trifluoroboranuide typically involves the reaction of 5-chloro-2-fluorophenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: On an industrial scale, the production of potassium (5-chloro-2-fluorophenyl)trifluoroboranuide follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Potassium (5-chloro-2-fluorophenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which potassium (5-chloro-2-fluorophenyl)trifluoroboranuide exerts its effects involves the formation of a boron-carbon bond through a palladium-catalyzed cross-coupling reaction. The process includes oxidative addition, transmetalation, and reductive elimination steps. The molecular targets are typically organic halides, and the pathways involve the formation of a palladium complex intermediate .

Comparison with Similar Compounds

Comparison: Potassium (5-chloro-2-fluorophenyl)trifluoroboranuide is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which enhances its reactivity and stability compared to other similar compounds. This makes it particularly effective in cross-coupling reactions and other synthetic applications .

Properties

Molecular Formula

C6H3BClF4K

Molecular Weight

236.44 g/mol

IUPAC Name

potassium;(5-chloro-2-fluorophenyl)-trifluoroboranuide

InChI

InChI=1S/C6H3BClF4.K/c8-4-1-2-6(9)5(3-4)7(10,11)12;/h1-3H;/q-1;+1

InChI Key

GIGJEISOSUAPRP-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC(=C1)Cl)F)(F)(F)F.[K+]

Origin of Product

United States

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